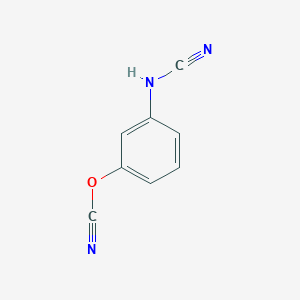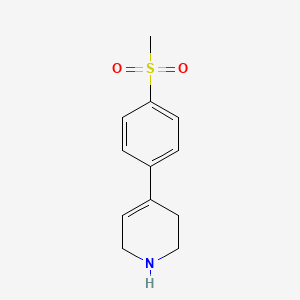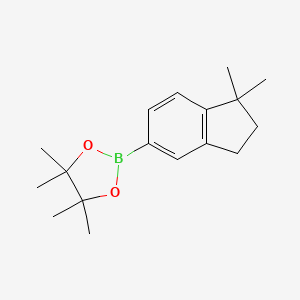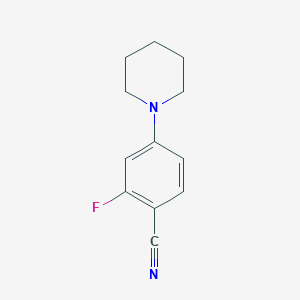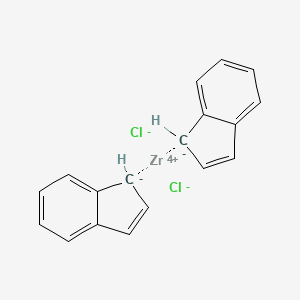
1H-inden-1-ide;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula 1H-inden-1-ide;zirconium(4+);dichloride Dichlorobis(indenyl)zirconium(IV) . This yellow crystalline solid is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom . It is widely used in organometallic chemistry due to its unique properties and reactivity.
Preparation Methods
Dichlorobis(indenyl)zirconium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of zirconium tetrachloride with indene in the presence of a base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Dichlorobis(indenyl)zirconium(IV): undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.
Coordination Reactions: The indenyl ligands can coordinate with other metal centers or ligands, forming complex structures.
Common reagents used in these reactions include alkyl halides, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Dichlorobis(indenyl)zirconium(IV): has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Dichlorobis(indenyl)zirconium(IV) exerts its effects involves the coordination of its ligands to various molecular targets. The indenyl ligands can interact with metal centers, facilitating catalytic reactions. The chloride ligands can be substituted, allowing the compound to participate in a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
Dichlorobis(indenyl)zirconium(IV): can be compared with other similar compounds such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Zirconium bis(hexamethyldisilazide) dichloride
These compounds share similar structures and reactivity but differ in their ligand composition and specific applicationsDichlorobis(indenyl)zirconium(IV) is unique due to its indenyl ligands, which provide distinct reactivity and coordination properties .
Properties
Molecular Formula |
C18H14Cl2Zr |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


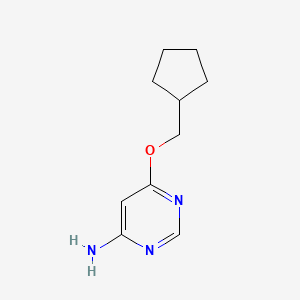
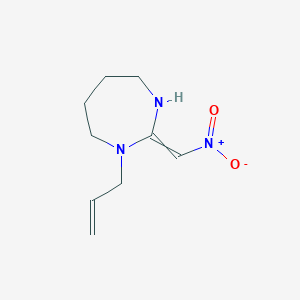
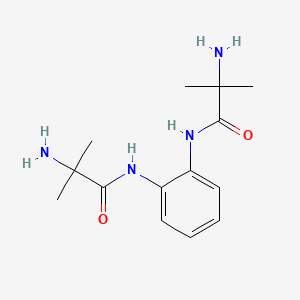
![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
![N-methyl(4-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8567465.png)
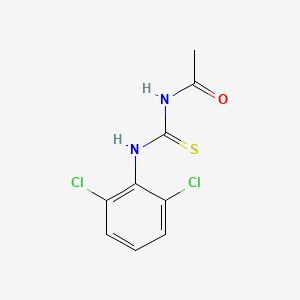
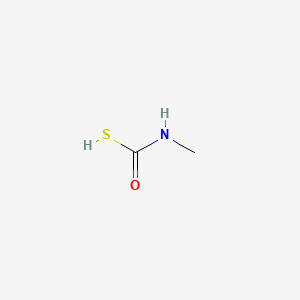
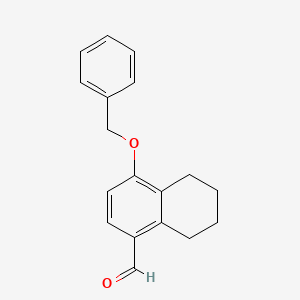
![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)
![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)
